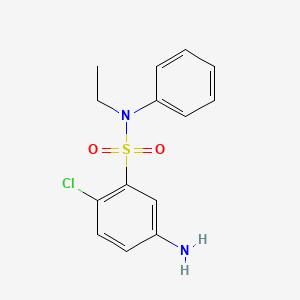

5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide

Description

5-Amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide (CAS: 406927-70-6) is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, an amino group at position 5, a chlorine atom at position 2, and N-ethyl and N-phenyl moieties on the sulfonamide nitrogen.

Properties

IUPAC Name |

5-amino-2-chloro-N-ethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(16)8-9-13(14)15/h3-10H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXYBBCWLFPDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-chlorobenzenesulfonamide with N-ethyl-N-phenylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with other compounds to form larger molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide with structurally related sulfonamides, emphasizing substituent effects, molecular properties, and research findings.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Comparative Insights

Halogen vs. Methoxy: Chlorine at C2 (target compound) vs. methoxy in Entry 3 may influence electronic effects and hydrogen bonding, impacting target binding . Aromatic Systems: Benzothiophene derivatives (Entry 5) exhibit enhanced receptor specificity due to fused heterocyclic systems, contrasting with simpler benzene cores .

Biological Activity :

Biological Activity

5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Enhances solubility and biological activity.

- Chloro Substituent : Influences reactivity and binding interactions.

- Ethyl and Phenyl Groups : Affect lipophilicity and pharmacokinetics.

The general structure can be represented as follows:

Sulfonamides like 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide typically exert their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : They can inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial growth.

- Protein Interaction : The sulfonamide group may participate in hydrogen bonding with proteins, affecting their function and interactions .

- Antiviral Activity : Similar compounds have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that this compound may also possess antiviral properties .

Antiviral Potential

Research indicates that modifications to sulfonamide structures can enhance their effectiveness against viruses such as HIV. For instance, derivatives with similar structures have shown low nanomolar EC50 values against HIV strains, highlighting the potential for this compound in antiviral therapy .

Anticancer Properties

The compound's structural features suggest possible anticancer activity. Studies on related sulfonamides have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar moieties have exhibited IC50 values in the micromolar range against human cancer cells .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2-Aminoethyl)-benzenesulfonamide | Aminoethyl group attached to benzene | Cardiovascular effects via calcium channel inhibition |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Hydrazine derivative | Potential antitumor activity |

| 4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide | Ureido substituent | Enhanced antibacterial activity |

This table illustrates the diversity within the sulfonamide class and highlights the unique features of 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide that may influence its biological activity.

Case Studies and Research Findings

-

Antiviral Activity Study :

A study involving sulfonamide derivatives demonstrated that specific modifications could significantly reduce cytotoxicity while enhancing antiviral potency against HIV. The findings indicated that terminal sulfonamide groups contributed to improved selectivity indexes compared to traditional compounds . -

Anticancer Efficacy :

Research on sulfonamide derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, certain compounds exhibited IC50 values as low as 4.2 µM against melanoma cell lines, suggesting a potential role for 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.